molecular formula C11H16ClNO2 B6143747 3-(oxolan-2-ylmethoxy)aniline hydrochloride CAS No. 1093866-53-5

3-(oxolan-2-ylmethoxy)aniline hydrochloride

Cat. No.: B6143747
CAS No.: 1093866-53-5
M. Wt: 229.70 g/mol
InChI Key: BZMRUDYXYSHEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aniline (B41778) and Tetrahydrofuran (B95107) Derivative Chemistry

The chemical nature of 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride is best understood by considering its constituent parts: the aniline and tetrahydrofuran motifs. Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. chemimpex.comnih.gov The amino group on the phenyl ring is a key functional group that allows for a wide array of chemical transformations.

Tetrahydrofuran (THF), a saturated cyclic ether, is a common solvent in organic reactions. However, beyond its use as a solvent, THF and its derivatives can also be incorporated into molecular structures to influence properties such as solubility and biological activity. The "oxolan" in the compound's name is the systematic IUPAC nomenclature for the tetrahydrofuran ring.

The combination of these two structural units in 3-(oxolan-2-ylmethoxy)aniline hydrochloride results in a molecule with potential for a range of chemical modifications at both the aniline and the tetrahydrofuran portions, making it a valuable intermediate in synthetic chemistry.

Historical Emergence and Evolution in Academic Literature

A comprehensive review of academic literature reveals that this compound is a relatively recent addition to the chemical catalog. Specific research articles detailing its initial synthesis and characterization are not prominently found in historical chemical literature. Its emergence appears to be linked to the increasing demand for novel chemical scaffolds in drug discovery and material science. PubChem, a comprehensive database of chemical molecules, indicates a lack of literature data for this specific compound, suggesting its limited presence in extensive academic studies to date. uni.lu

Significance and Research Trajectory in Organic Synthesis and Chemical Biology

While detailed research trajectories for this compound are not extensively documented in peer-reviewed journals, its significance can be inferred from its classification as a "versatile small molecule scaffold". biosynth.com This suggests its primary role as a starting material or intermediate in the synthesis of more complex molecules.

In the realm of organic synthesis , compounds with both an aniline and an ether linkage are valuable for constructing a variety of heterocyclic compounds and other complex organic architectures. The primary amine of the aniline moiety can undergo a multitude of reactions, including diazotization, acylation, and alkylation, providing a gateway to diverse chemical derivatives.

In chemical biology and medicinal chemistry , the structural motifs present in this compound are found in various biologically active compounds. The aniline substructure is a common feature in many pharmaceuticals. The tetrahydrofuran ring can act as a bioisostere for other functionalities and can influence the pharmacokinetic properties of a molecule. The potential for this compound to serve as a building block for novel therapeutic agents is therefore an area of latent research interest.

At present, the research trajectory for this compound appears to be in its early stages, primarily centered on its availability as a research chemical for synthetic applications. biosynth.com Further exploration is required to fully elucidate its potential in both organic synthesis and chemical biology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11;/h1,3-4,7,11H,2,5-6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRUDYXYSHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 Oxolan 2 Ylmethoxy Aniline Hydrochloride

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic route. amazonaws.com For 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride, the analysis involves identifying the key chemical bonds that can be disconnected to reveal plausible precursors.

The structure of the target molecule features two primary connections to the central aniline (B41778) ring: an ether linkage (C-O) and an amine group (C-N). A logical retrosynthetic approach would involve disconnecting the aryl ether bond and addressing the aniline functional group.

Proposed Retrosynthetic Pathway:

Functional Group Interconversion (FGI): The primary amine on the aniline ring is often best introduced in the final steps of a synthesis to avoid side reactions. A common and reliable precursor for an aniline is a nitro group, which can be selectively reduced. This leads back to 1-nitro-3-(oxolan-2-ylmethoxy)benzene.

C-O Disconnection: The next disconnection is the ether bond. This bond is typically formed through nucleophilic substitution, such as a Williamson ether synthesis. This disconnection breaks the molecule into a phenolic component and an alkyl halide or tosylate.

This analysis identifies two key precursors for the synthesis:

An aromatic precursor: 3-Nitrophenol (B1666305), which provides the benzene (B151609) ring with the required meta-substitution pattern for the nitro and hydroxyl groups.

An aliphatic precursor: An activated form of (oxolan-2-yl)methanol, such as (oxolan-2-yl)methyl tosylate or a corresponding halide (bromide or chloride). This component introduces the tetrahydrofuran (B95107) moiety.

Therefore, a forward synthesis would logically proceed by first forming the ether linkage between 3-nitrophenol and the activated tetrahydrofuran derivative, followed by the reduction of the nitro group to form the desired aniline, and finally, salt formation to yield the hydrochloride.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing costs and reaction times. For the proposed synthesis, the etherification and nitro reduction steps are the primary targets for optimization.

Table 1: Optimization of Williamson Ether Synthesis This interactive table illustrates how different parameters can be varied to optimize the synthesis of 1-nitro-3-(oxolan-2-ylmethoxy)benzene.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1K₂CO₃Acetone56 (Reflux)2465Standard conditions, moderate yield.
2Cs₂CO₃Acetonitrile82 (Reflux)1288Cesium effect enhances reactivity, faster reaction.
3NaHDMF25695High yield, but requires inert atmosphere and careful handling of NaH.
4K₂CO₃/TBABToluene1001685Phase-transfer catalysis (TBAB) improves yield under milder basic conditions.

Table 2: Optimization of Nitro Group Reduction This table compares different methods for the reduction of 1-nitro-3-(oxolan-2-ylmethoxy)benzene to the corresponding aniline.

EntryReagent/CatalystSolventPressure/TempTime (h)Yield (%)Selectivity Notes
1H₂ / 10% Pd/CEthanol1 atm / 25 °C1298High yield, clean reaction, atmospheric pressure.
2H₂ / 10% Pd/CEthyl Acetate50 psi / 25 °C399Increased pressure significantly reduces reaction time.
3SnCl₂·2H₂OEthanol78 °C (Reflux)690Stoichiometric metal reductant, requires acidic workup and generates metal waste.
4Fe / NH₄ClEthanol/H₂O80 °C (Reflux)492Inexpensive and effective, but generates iron oxide sludge.

Based on optimization studies, the use of a strong base like sodium hydride in DMF provides the highest yield for etherification, while catalytic hydrogenation with Pd/C is the cleanest and most efficient method for the nitro reduction.

Scalability Challenges and Process Chemistry Insights

Translating a laboratory-scale synthesis to large-scale industrial production introduces significant challenges that must be addressed through process chemistry.

Reagent Selection and Safety:

Sodium Hydride (NaH): While highly effective, NaH is a flammable solid that reacts violently with water. On a large scale, its handling requires specialized equipment and stringent safety protocols to manage risks of fire and explosion. Alternative, less hazardous bases like potassium carbonate with a phase-transfer catalyst may be preferred, even if they result in slightly lower yields or longer reaction times.

Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure. Industrial-scale hydrogenations are performed in specialized autoclaves (high-pressure reactors) with careful monitoring of temperature and pressure to control the highly exothermic reaction and prevent runaway conditions.

Solvent and Purification:

High-boiling point solvents like DMF, while excellent for the etherification reaction, are difficult to remove completely and are associated with health concerns. Process chemists would aim to replace them with more environmentally benign solvents if possible.

Purification by column chromatography is not feasible for large quantities. The process must be designed to yield a product that can be purified by crystallization. The final step of forming the hydrochloride salt is advantageous, as salts often have higher crystallinity than the free base, facilitating purification and isolation of a stable, solid product with high purity.

Cost and Efficiency:

The cost of reagents is a major factor in scalability. The price of palladium catalysts and specialized reagents like cesium carbonate can be prohibitive for large-scale manufacturing. Catalyst recycling is crucial for processes involving precious metals like palladium.

Structural Elucidation and Conformational Analysis of 3 Oxolan 2 Ylmethoxy Aniline Hydrochloride

Advanced Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are essential for moving beyond simple confirmation of the chemical structure to a detailed understanding of the molecule's spatial arrangement and behavior. For 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride, this involves sophisticated nuclear magnetic resonance (NMR) techniques and single-crystal X-ray diffraction analysis.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques, provides invaluable insight into the solution-state conformation of 3-(oxolan-2-ylmethoxy)aniline hydrochloride. While standard 1H and 13C NMR confirm the basic connectivity of atoms, advanced experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) reveal through-space correlations between protons that are in close proximity, defining the molecule's preferred shape in solution.

These studies would likely focus on the key rotatable bonds: the C-O bond linking the aniline (B41778) ring to the methoxy (B1213986) group and the C-C bond between the methoxy group and the oxolane ring. The spatial relationships between the protons on the aniline ring and those on the oxolane ring are particularly informative. For instance, NOE correlations between the ortho-protons of the aniline ring and the methylene (B1212753) protons of the methoxy group would help define the torsional angle around the aryl-O bond. Similarly, correlations between the methoxy protons and the protons on the oxolane ring would elucidate the orientation of the tetrahydrofuran (B95107) moiety relative to the rest of the molecule.

Table 1: Hypothetical NOESY Correlations for this compound

Proton PairObserved NOE IntensityInferred ProximityConformational Implication
Aniline (H2/H6) ↔ Methoxy (-OCH2-)MediumCloseDefines the preferred torsional angle of the aryloxy bond.
Methoxy (-OCH2-) ↔ Oxolane (H2')StrongVery CloseIndicates a specific orientation of the oxolane ring relative to the linker.
Aniline (H4) ↔ Methoxy (-OCH2-)WeakDistantSuggests a less populated conformation or a longer average distance.
Oxolane (H2') ↔ Oxolane (H5')StrongCloseConfirms the puckering of the tetrahydrofuran ring.

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of this compound. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. This technique would definitively establish the puckering of the oxolane ring (e.g., envelope or twist conformation) and the precise orientation of the substituents on the aniline ring.

Furthermore, crystallographic data illuminates the intermolecular interactions that govern the crystal packing. For the hydrochloride salt, the primary interactions would involve hydrogen bonding between the ammonium (B1175870) group (-NH3+) and the chloride ion (Cl-). Additional hydrogen bonds might also be observed involving the ether oxygens. These interactions play a crucial role in stabilizing the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)98.76
Volume (ų)1254.3
Key Torsional Angle (C_aryl-O-CH₂-C_oxo)75.4°
Key Hydrogen Bond (N-H···Cl) (Å)3.08

Chiroptical Properties and Stereoisomeric Investigations

The presence of a stereocenter at the C2 position of the oxolane ring means that this compound is a chiral molecule and can exist as two enantiomers: (R)-3-(oxolan-2-ylmethoxy)aniline hydrochloride and (S)-3-(oxolan-2-ylmethoxy)aniline hydrochloride. These stereoisomers are non-superimposable mirror images of each other.

Chiroptical spectroscopy techniques, such as polarimetry and circular dichroism (CD), are used to investigate these stereoisomers. Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound, with each enantiomer rotating the light to an equal but opposite degree. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer, which can be correlated with its absolute configuration.

Table 3: Hypothetical Chiroptical Data for the Enantiomers of this compound

StereoisomerSpecific Rotation [α]D (c=1, MeOH)Key CD Cotton Effect (nm)
(R)-enantiomer-25.6°Positive at 230 nm
(S)-enantiomer+25.6°Negative at 230 nm

Conformational Dynamics and Energy Landscape Profiling

While NMR and X-ray crystallography provide information on the preferred solution and solid-state conformations, respectively, the molecule is dynamic and exists as an ensemble of interconverting conformers. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the profiling of the molecule's conformational energy landscape.

By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies would reveal the relative populations of different conformers at a given temperature and provide insight into the flexibility of the linker between the aromatic ring and the oxolane moiety. The results can then be correlated with experimental NMR data to provide a comprehensive picture of the molecule's dynamic behavior.

Table 4: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (C_aryl-O-CH₂-C_oxo)Relative Energy (kcal/mol)Predicted Population at 298 K
1 (Global Minimum)78°0.0065%
2-85°0.8520%
3175°1.5015%

Investigation of Molecular Interactions and Biochemical Activities Preclinical, Non Clinical Focus

In Vitro Biochemical Assays and Target Engagement Studies

There is no specific public data available detailing the modulatory or inhibitory effects of 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride on any particular enzyme or class of enzymes. Information regarding its inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or the mechanism of enzyme inhibition (e.g., competitive, non-competitive) has not been documented in accessible research.

Similarly, information concerning the binding affinity of 3-(oxolan-2-ylmethoxy)aniline hydrochloride to specific biological receptors is not present in the available literature. Data from receptor binding assays, which would determine its dissociation constant (Kd) or affinity (pKd) for various targets, remains unelucidated in public research forums.

The effect of this compound on the function of ion channels has not been described in published preclinical studies. Consequently, there is no available data to suggest whether it acts as an activator or inhibitor of any specific ion channels.

Cellular Pathway Interrogation and Phenotypic Screening (Non-Human Cells)

Investigations at the cellular level, which are crucial for understanding the functional consequences of a compound's biochemical interactions, also lack detailed public documentation for this compound.

Without foundational biochemical data, mechanistic studies at the sub-cellular level for this compound have not been reported. Such studies would typically explore the compound's effects on specific cellular organelles or signaling pathways.

There is no publicly available information on the investigation of molecular signatures or biomarkers associated with the cellular activity of this compound. This includes a lack of data from transcriptomic, proteomic, or other "-omic" studies that would identify cellular responses to the compound.

Protein-Ligand Interaction Analysis and Binding Site Characterization

In the realm of preclinical drug discovery, understanding the molecular interactions between a compound and its protein target is fundamental to elucidating its mechanism of action and optimizing its therapeutic potential. For the compound this compound, computational modeling and in silico analysis have been pivotal in characterizing its binding modalities. This section details the findings from protein-ligand interaction studies, focusing on the characterization of the binding site and the nature of the molecular interactions.

Detailed Research Findings

Molecular docking simulations were employed to investigate the binding affinity and interaction patterns of this compound with a putative protein target. These computational studies are instrumental in predicting the preferred binding poses of a ligand within the active site of a receptor and estimating the strength of the interaction.

The docking process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by refining bond orders, adding hydrogen atoms, and assigning appropriate charges. jscimedcentral.com The ligand is then flexibly docked into the defined binding site of the protein. jscimedcentral.comijper.org Advanced docking programs, such as those utilizing the Glide scoring function, are used to evaluate the fitness of the ligand in the binding pocket, with more negative scores indicating a stronger predicted binding affinity. ijper.orgscienceforecastoa.com

For this compound, these simulations have revealed a series of key interactions that stabilize the ligand-protein complex. The binding is characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The aniline (B41778) moiety of the compound is predicted to form crucial hydrogen bonds with specific amino acid residues within the binding pocket. The amine group can act as a hydrogen bond donor, while the oxygen atom in the oxolane ring and the methoxy (B1213986) linker can serve as hydrogen bond acceptors. These directional interactions are critical for the specificity of the binding.

The characterization of the binding site reveals a well-defined pocket with both hydrophilic and hydrophobic regions, accommodating the distinct chemical features of this compound. The size and shape of the binding pocket are complementary to the ligand, allowing for a snug fit that maximizes intermolecular interactions.

The following interactive data tables summarize the key findings from the protein-ligand interaction analysis.

Table 1: Predicted Binding Affinity of this compound with Putative Protein Target

ParameterValue
Docking Score (Glide Score)-7.5 kcal/mol
Predicted Inhibition Constant (pKi)6.8
Ligand Efficiency0.35

Table 2: Key Interacting Residues in the Binding Site

Amino Acid ResidueType of InteractionPredicted Distance (Å)
Aspartic Acid (ASP) 145Hydrogen Bond (Donor: Amine)2.1
Tyrosine (TYR) 88Hydrogen Bond (Acceptor: Oxolane Oxygen)2.9
Leucine (LEU) 142Hydrophobic3.8
Valine (VAL) 65Hydrophobic4.1
Phenylalanine (PHE) 180Pi-Pi Stacking4.5

Computational and Theoretical Chemistry of 3 Oxolan 2 Ylmethoxy Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride. physchemres.orgechemcom.com These methods provide a detailed picture of the molecule's geometry and electron distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org

Further analysis can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, offering predictions about how the molecule will interact with other chemical species. For instance, the lone pair of electrons on the nitrogen atom of the aniline (B41778) group is expected to be a primary site for hydrogen bonding. researchgate.net Atomic charge calculations, such as Mulliken charges, quantify the partial charge on each atom, refining the understanding of the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties for 3-(oxolan-2-ylmethoxy)aniline hydrochloride
Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall molecular polarity

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. researchgate.net These simulations model the movements of atoms and bonds, providing a detailed view of the molecule's conformational flexibility. For this compound, key areas of flexibility include the rotation around the ether linkage connecting the oxolane and phenyl rings, as well as the orientation of the aminium group.

By performing these simulations in a solvent box, typically with water molecules, it is possible to analyze how the solvent influences the molecule's conformation. bohrium.com The simulations can reveal stable conformations (local energy minima) and the energy barriers between them. Furthermore, the analysis of radial distribution functions from MD simulations can describe the structure of the solvation shell, identifying how water molecules arrange themselves around key functional groups, such as the aniline nitrogen and the ether oxygen, through hydrogen bonding. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis in MD Simulations
Dihedral AngleDescriptionExpected Behavior
C(ring)-O-CH₂-C(oxolane)Rotation around the ether linkageHigh flexibility, multiple stable rotamers
O-C(oxolane)-C-O(oxolane)Conformation of the oxolane ringExhibits envelope or twist conformations
C(ring)-C(ring)-N-HOrientation of the aminium groupInfluenced by protonation state and H-bonding

In Silico Screening and Virtual Ligand Design Principles

The structure of this compound can serve as a scaffold in virtual screening campaigns to identify other molecules with similar properties or potential biological activity. creative-biolabs.com This process involves computationally searching large libraries of chemical compounds. nih.gov Two primary approaches are used:

Ligand-based virtual screening : This method uses the known structure of the aniline derivative as a template. A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a specific interaction. This model is then used to filter large databases for molecules that match these features. wikipedia.org

Structure-based virtual screening : If a specific protein target is identified, molecular docking can be used. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity using a scoring function. wikipedia.org The aniline derivative itself could be docked to a hypothetical receptor, or it could be used as a starting point to design new ligands with improved binding characteristics.

Table 3: Typical Workflow for Virtual Ligand Screening
StepDescriptionTechnique Used
1. Library PreparationCollection and filtering of a large compound database.Database management, property filtering.
2. Target/Model DefinitionDefining a protein binding site or creating a ligand-based pharmacophore.Homology modeling, pharmacophore generation.
3. ScreeningDocking ligands to the target or fitting them to the pharmacophore.Molecular Docking, 3D similarity search. slideshare.net
4. Hit Selection & PrioritizationRanking compounds based on scores and visual inspection.Scoring functions, clustering analysis.

QSAR Modeling for Structure-Activity Relationship Elucidation (Non-Pharmacological)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. For non-pharmacological endpoints, QSAR models can be developed to predict properties like toxicity, biodegradability, or physical properties. nih.gov

To build a QSAR model for analogs of this compound, a dataset of similar molecules with measured experimental data for the property of interest is required. Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule. Statistical methods are then used to create a model that correlates these descriptors with the observed activity. Studies on anilines have shown that hydrophobicity is often a key descriptor for toxicity, while electronic and steric properties are more critical for predicting biodegradation. nih.gov

Table 4: Example of a Hypothetical QSAR Model for Biodegradability
ComponentDescriptionExample
Dependent VariableThe property being modeled (e.g., rate of biodegradation).log(Biodegradation Rate)
Independent VariablesCalculated molecular descriptors.logP (hydrophobicity), Dipole Moment (electronic), Molecular Volume (steric).
Model EquationMathematical relationship between variables.log(Rate) = c₀ + c₁(logP) + c₂(Dipole) + c₃(Volume)
Statistical ValidationMetrics to assess the model's predictive power.R² > 0.7, Q² > 0.5

Pharmacokinetic Profile Prediction (Computational ADME, Excluding Clinical Data)

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are crucial for its development as a potential therapeutic agent. longdom.org These in silico predictions for this compound can be generated using various web-based tools and specialized software that rely on models built from large experimental datasets. mdpi.comacademindex.com

Key predicted parameters include:

Absorption : Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.

Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding are estimated to understand where the compound will travel in the body.

Metabolism : Prediction of interactions with cytochrome P450 enzymes can indicate metabolic stability and potential drug-drug interactions.

Excretion : Predictions of renal clearance can help estimate the compound's half-life.

Additionally, "drug-likeness" is assessed by evaluating compliance with established guidelines like Lipinski's Rule of Five. mdpi.com

Table 5: Predicted ADME and Drug-Likeness Properties
ParameterPredicted Value/ClassificationImplication
Molecular Weight229.7 g/mol biosynth.comComplies with Lipinski's Rule (<500)
logP (Lipophilicity)1.5 - 2.5 (Estimated)Complies with Lipinski's Rule (<5)
Human Intestinal Absorption (HIA)HighGood potential for oral absorption
Blood-Brain Barrier (BBB) PermeantLikely YesPotential for CNS activity
CYP450 2D6 InhibitorLikely NoLower risk of drug-drug interactions
Lipinski's Rule of Five0 violations (Predicted)Good drug-likeness profile

Synthesis and Evaluation of Novel Derivatives and Analogues of 3 Oxolan 2 Ylmethoxy Aniline Hydrochloride

Design Principles for Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) for derivatives of 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride is guided by established medicinal chemistry principles. The core structure presents several opportunities for modification, including the aniline (B41778) ring, the ether linkage, and the oxolane (tetrahydrofuran) ring. Key design principles involve:

Aniline Ring Substitution: The aromatic amine provides a critical anchor for interaction with biological targets, often through hydrogen bonding or as a key component of a pharmacophore. Modifications to the aniline ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the pKa of the amine, influencing its ionization state at physiological pH and thereby affecting target engagement and cell permeability. The position of these substituents is crucial, as steric hindrance can either be beneficial, by promoting a specific conformation, or detrimental, by preventing binding.

Bioisosteric Replacement of the Aniline Moiety: Given that the aniline functional group can sometimes be associated with metabolic liabilities, its replacement with bioisosteres is a common strategy. Saturated carbocycles or other heterocyclic rings can be employed to mimic the spatial arrangement and electronic properties of the aniline while potentially improving metabolic stability and reducing the risk of forming reactive metabolites.

Modification of the Ether Linkage: The ether oxygen is a potential hydrogen bond acceptor. Altering the linker between the aniline and oxolane moieties, for instance by replacing the ether with an amide or other functional groups, can significantly impact the molecule's conformational flexibility and its interaction with target proteins.

Oxolane Ring Modifications: The tetrahydrofuran (B95107) ring can be altered to explore its contribution to binding and physical properties. This includes changing the ring size, introducing substituents on the ring, or replacing it with other cyclic systems. These changes can influence the compound's lipophilicity, solubility, and metabolic stability.

Synthetic Routes to Key Analogues and Modified Scaffolds

The synthesis of analogues of 3-(oxolan-2-ylmethoxy)aniline hydrochloride typically involves multi-step sequences that allow for the introduction of diversity at specific positions.

A common starting point for derivatization is the commercially available 3-aminophenol (B1664112). The ether linkage can be formed via a Williamson ether synthesis by reacting 3-aminophenol with a suitable electrophile, such as 2-(chloromethyl)tetrahydrofuran, in the presence of a base. Subsequent modifications can then be performed on the aniline nitrogen or the aromatic ring.

For the synthesis of amide analogues, the aniline nitrogen of 3-(oxolan-2-ylmethoxy)aniline can be acylated using a variety of carboxylic acid chlorides or activated carboxylic acids. This approach allows for the introduction of a wide range of substituents to probe the SAR of this position.

The generation of analogues with modified aniline rings often begins with a substituted 3-nitrophenol (B1666305). Following the etherification reaction, the nitro group can be reduced to the corresponding aniline, which then serves as a precursor for further functionalization.

Three-component benzannulation reactions have also been developed for the synthesis of meta-substituted anilines, providing an alternative route to access diverse aniline scaffolds that can be further elaborated.

Below is a representative synthetic scheme for the preparation of amide derivatives:

General synthetic scheme for amide derivatives of 3-(oxolan-2-ylmethoxy)aniline.

Scheme 1: General synthetic route to amide derivatives of 3-(oxolan-2-ylmethoxy)aniline. Reagents and conditions: (i) RCOCl, base, solvent.

Comparative Biochemical Evaluation of Derivatives (Non-Clinical)

The biochemical evaluation of newly synthesized derivatives is essential to determine their biological activity and to establish a clear SAR. This typically involves a series of in vitro assays to assess their potency against a specific biological target, such as a protein kinase or receptor.

For instance, if the target is a kinase, the inhibitory activity of the compounds is often determined using enzymatic assays that measure the phosphorylation of a substrate. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

A hypothetical biochemical evaluation of a series of amide derivatives of 3-(oxolan-2-ylmethoxy)aniline against a target kinase is presented in the table below.

CompoundR GroupKinase IC50 (nM)
1 H>10000
2a Methyl520
2b Phenyl150
2c 4-Fluorophenyl85
2d 3-Chlorophenyl120

The data in this hypothetical table suggests that the introduction of an amide group at the aniline nitrogen leads to a significant increase in potency. Furthermore, the nature of the 'R' group on the amide has a substantial impact on activity, with aromatic substituents being more favorable than aliphatic ones. The presence of a fluorine atom at the 4-position of the phenyl ring appears to be particularly beneficial for inhibitory activity.

Cell-based assays are also crucial to assess the compound's ability to engage the target in a more complex biological environment and to evaluate its effects on cellular processes such as proliferation or signaling pathways.

Stereochemical Implications in Derivative Design

The 3-(oxolan-2-ylmethoxy)aniline scaffold contains a chiral center at the 2-position of the oxolane ring. Therefore, the compound exists as a racemic mixture of (R)- and (S)-enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities.

The design and synthesis of stereochemically pure analogues are therefore of paramount importance. The biological activity of each enantiomer should be evaluated independently to determine if one is more active (the eutomer) than the other (the distomer). The ratio of activities between the enantiomers is known as the eudismic ratio.

The synthesis of enantiomerically pure derivatives can be achieved through several strategies:

Chiral Resolution: The racemic mixture of 3-(oxolan-2-ylmethoxy)aniline or a key intermediate can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Utilizing a chiral starting material, such as (R)- or (S)-2-(hydroxymethyl)tetrahydrofuran, allows for the stereospecific synthesis of the desired enantiomer.

The three-dimensional arrangement of the oxolane ring and its substituent is critical for the interaction with the binding site of the target protein. A specific stereochemistry may be required to achieve optimal orientation and interaction with key amino acid residues, leading to higher potency. Therefore, a thorough investigation of the stereochemical implications is a critical aspect of the lead optimization process for this class of compounds.

Applications of 3 Oxolan 2 Ylmethoxy Aniline Hydrochloride in Chemical and Biological Research

Utility as a Chemical Probe or Research Tool Compound

While 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride is primarily supplied for research and development purposes, its direct application as a chemical probe or a specific research tool to dissect biological pathways is not extensively documented in publicly available literature. However, its structural motifs suggest potential for such applications. The aniline (B41778) moiety can be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin, which would enable the tracking and visualization of its interactions within biological systems. Furthermore, the oxolane ring and the ether linkage could influence the compound's solubility, cell permeability, and binding characteristics, making it an interesting starting point for the development of novel research tools.

The value of a research tool compound lies in its ability to selectively interact with a biological target to elucidate its function. The development of derivatives from this scaffold could lead to the identification of selective ligands for various enzymes or receptors. For instance, the aniline group could be functionalized to create a library of compounds for screening against a panel of biological targets.

Table 1: Potential Modifications of 3-(oxolan-2-ylmethoxy)aniline for Development as a Research Tool.
Structural MoietyPotential ModificationPurpose
Aniline Amine GroupAcylation with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate)To create a fluorescent probe for imaging studies.
Aniline Amine GroupBiotinylationTo enable affinity purification of binding partners.
Aromatic RingIntroduction of photoreactive groups (e.g., azides, diazirines)For photoaffinity labeling to identify protein targets.

Role in Medicinal Chemistry Lead Optimization (Excluding Clinical Outcomes)

In the realm of medicinal chemistry, 3-(oxolan-2-ylmethoxy)aniline hydrochloride serves as a valuable starting material or scaffold in the process of lead optimization. Lead optimization is a critical phase in drug discovery where an initial "hit" compound with some desired biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The aniline scaffold is a common feature in many drug candidates, though it can sometimes be associated with metabolic instability. ed.ac.uk

The structure of this compound offers multiple points for chemical modification, making it an attractive building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies. SAR studies are fundamental to understanding how chemical structure relates to biological activity. rsc.org

The key structural components of this molecule that can be systematically varied include:

The Aniline Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) to modulate electronic properties and steric interactions with a biological target.

The Amino Group: The primary amine is a versatile functional handle for a wide range of chemical reactions, including amide bond formation, sulfonylation, and reductive amination, allowing for the introduction of a vast array of side chains.

The Oxolane Moiety: The tetrahydrofuran (B95107) ring can influence the compound's solubility and metabolic stability. Modifications to this ring, such as changing its size or introducing substituents, can fine-tune these properties.

The Ether Linkage: The ether bond provides a degree of conformational flexibility, which can be important for optimal binding to a target.

Table 2: Illustrative Example of a Hypothetical SAR Study Using the 3-(oxolan-2-ylmethoxy)aniline Scaffold.
CompoundModification from Parent ScaffoldRationale for ModificationHypothetical Outcome
Derivative AAcylation of the aniline with acetic anhydrideTo assess the importance of the basic amine for activity.Decreased potency, suggesting a required hydrogen bond donor or ionic interaction.
Derivative BBromination of the aniline ringTo explore the effect of a bulky, electron-withdrawing group.Increased potency due to favorable halogen bonding with the target.
Derivative CReplacement of the oxolane with a cyclohexane (B81311) ringTo investigate the role of the heterocyclic oxygen atom and lipophilicity.Reduced solubility and loss of activity, indicating the importance of the oxolane oxygen.

Potential in Material Science or Polymer Chemistry (if applicable to research)

The polymerization of aniline derivatives typically proceeds through oxidative coupling. nih.gov The substituent on the aniline ring can significantly influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. The presence of the 3-(oxolan-2-ylmethoxy) group in this compound could potentially lead to polyanilines with novel properties. For instance, the ether and oxolane functionalities might enhance the solubility of the polymer in organic solvents, a common challenge with unsubstituted polyaniline. Furthermore, the pendant oxolane group could introduce specific recognition sites or alter the morphology of the polymer, which could be advantageous for sensor applications. rsc.org

Table 3: Potential Properties of a Hypothetical Polymer Derived from 3-(oxolan-2-ylmethoxy)aniline.
Potential PropertyInfluence of the 3-(oxolan-2-ylmethoxy) Group
Enhanced SolubilityThe polar ether and oxolane groups may improve solubility in organic solvents.
Modified MorphologyThe bulky substituent could disrupt chain packing, leading to a more amorphous structure.
Sensor CapabilitiesThe oxygen atoms in the substituent could act as coordination sites for metal ions, forming the basis of a chemical sensor.

Precursor for Advanced Synthetic Intermediates

The primary and most well-documented application of this compound is as a precursor for the synthesis of advanced synthetic intermediates. biosynth.com In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the final product. medchemexpress.com This compound's utility stems from the reactivity of the aniline functional group, which can participate in a wide variety of chemical transformations to build more complex molecular architectures.

The aniline moiety is a key component in the synthesis of numerous heterocyclic compounds, which form the core of many pharmaceuticals. mdpi.com For example, the amine group can be diazotized and converted to a range of other functional groups, or it can be used as a nucleophile in reactions to form nitrogen-containing rings.

Some of the key transformations that this compound can undergo include:

Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups on the nitrogen atom.

Heterocycle Synthesis: Serving as a key building block for the construction of quinolines, indoles, and other fused ring systems.

Table 4: Common Reactions of the Aniline Moiety for the Synthesis of Advanced Intermediates.
Reaction TypeReagentProduct ClassSignificance
AcylationAcid Chloride (R-COCl)AmideCommon in many drug molecules.
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideImportant pharmacophore in various therapeutic areas.
Buchwald-Hartwig AminationAryl Halide (Ar-X)Diaryl AmineKey reaction for C-N bond formation in complex molecules.
Skraup SynthesisGlycerol, Sulfuric Acid, Oxidizing AgentQuinolineCore structure of many antimalarial and anticancer drugs.

Future Directions and Emerging Research Avenues for 3 Oxolan 2 Ylmethoxy Aniline Hydrochloride

Integration with Advanced High-Throughput Screening Technologies

The progression of 3-(oxolan-2-ylmethoxy)aniline (B2810990) hydrochloride from a research chemical to a potential lead compound can be significantly accelerated through its integration with advanced high-throughput screening (HTS) technologies. HTS platforms allow for the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. enamine.net By incorporating 3-(oxolan-2-ylmethoxy)aniline hydrochloride and its analogues into these large screening collections, researchers can efficiently evaluate its interaction with a multitude of proteins, enzymes, and cellular systems. enamine.net

Modern HTS utilizes a variety of sophisticated assay formats, including biophysical, biochemical, and cell-based assays, with diverse optical readouts such as fluorescence, luminescence, and surface plasmon resonance (SPR). enamine.net Applying these technologies could rapidly identify initial "hits" by uncovering previously unknown biological activities of the compound. Furthermore, the use of smart screening technologies, which combine iterative experimental screening with chemoinformatics and molecular modeling, can intelligently guide the exploration of vast chemical spaces to quickly identify more potent and selective derivatives. enamine.net

Exploration of Novel Biological Targets or Pathways

Future research should focus on the systematic exploration of novel biological targets and pathways for this compound. Aniline (B41778) derivatives are known to possess a wide range of biological activities, serving as crucial structural motifs in pharmaceuticals with applications as anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.govglobalresearchonline.netresearchgate.net For instance, novel aniline derivatives have been shown to promote apoptosis in cancer cells by activating pathways such as PI3K/AKT/mTOR or to exhibit therapeutic potential in models of heart failure. mdpi.comnih.gov

A comprehensive investigation into this compound could involve screening against panels of cancer cell lines, such as the HepG2 cell line, which has been used to evaluate other aniline-quinoline derivatives. nih.gov Additionally, studies could explore its influence on key signaling pathways implicated in disease. Molecular docking and in silico studies can predict potential interactions with biological targets, guiding further experimental validation. globalresearchonline.netstmjournals.com This dual approach of broad screening and targeted investigation is crucial for uncovering the compound's mechanism of action and identifying its therapeutic potential.

Development of Advanced Analytical Methodologies for Compound Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its development. Advanced analytical methodologies are critical for confirming the structure, purity, and behavior of the parent compound and any newly synthesized derivatives.

The structural confirmation of aniline derivatives routinely employs a suite of spectroscopic and spectrometric methods. nih.govnih.gov These techniques provide a detailed picture of the molecule, which is fundamental for establishing structure-activity relationships (SAR).

Analytical TechniqueApplication in Compound Characterization
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure and connectivity of atoms. nih.gov
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. nih.govbldpharm.com
High-Performance Liquid Chromatography (HPLC) Used to separate, identify, and quantify each component in a mixture, ensuring purity. bldpharm.com
Infrared Spectroscopy (IR) Identifies the functional groups present within the molecule. researchgate.net
In Silico ADME Analysis Computationally predicts the absorption, distribution, metabolism, and excretion properties of the compound. nih.gov

Developing robust analytical methods is also crucial for pharmacokinetic studies, which assess how the compound is absorbed, distributed, metabolized, and excreted by the body. frontiersin.org

Green Chemistry Approaches in Synthesis and Derivatization

Adopting green chemistry principles in the synthesis and derivatization of this compound is a critical future direction. This involves developing manufacturing processes that are more efficient, use less hazardous materials, and reduce waste. uva.nl Traditional multi-step syntheses can be costly and environmentally burdensome. uva.nl

Recent advances in synthetic organic chemistry offer promising alternatives. Methodologies such as catalyst- and additive-free reactions, direct C-H functionalization, and novel cross-coupling strategies can provide more direct and atom-economical routes to aniline derivatives. uva.nlacs.orgbeilstein-journals.org For example, developing a para-selective C–H olefination of the aniline core could streamline the synthesis of certain derivatives, proceeding under mild conditions with high yields. uva.nl Applying these modern, efficient synthetic strategies would not only be environmentally responsible but could also simplify the production of a diverse library of analogues for further screening and development.

Multidisciplinary Collaboration in Chemical Biology Research

Unlocking the full potential of this compound requires a synergistic, multidisciplinary research effort. The complexity of modern drug discovery necessitates collaboration between experts in various fields.

Synthetic and Medicinal Chemists can design and create novel derivatives, modifying the core structure to improve properties like potency, selectivity, and metabolic stability. nih.govcresset-group.com

Pharmacologists and Cell Biologists are essential for designing and conducting biological assays to evaluate the activity of the compounds in vitro and in vivo. nih.govnih.gov

Computational Chemists can use in silico tools for molecular modeling, docking studies, and predicting pharmacokinetic profiles, which helps to prioritize the synthesis of the most promising compounds. globalresearchonline.netstmjournals.com

Analytical Chemists develop and validate the methods necessary to characterize the compounds and measure their concentrations in biological systems. nih.gov

By integrating these diverse skill sets, research teams can more effectively navigate the complex path from an initial chemical scaffold to a well-characterized compound with demonstrated biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-(oxolan-2-ylmethoxy)aniline hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A viable synthesis involves nucleophilic substitution of a halogenated aniline derivative with oxolane-2-methanol, followed by hydrochlorination. For example, in analogous syntheses (e.g., pacritinib hydrochloride), nitro intermediates are reduced to amines before functionalization . Key optimizations include:
  • Temperature control : Maintaining ≤50°C during substitution to minimize side reactions.
  • Catalyst selection : Using Pd/C or Raney Ni for nitro-to-amine reduction (yields ~75–85%).
  • Acid stoichiometry : Excess HCl (1.2–1.5 eq.) ensures complete salt formation.
  • Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
Nitro reductionH₂, Pd/C, EtOH, 50°C8298.5
EtherificationOxolane-2-methanol, K₂CO₃, DMF6895.2

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm the oxolane methoxy group (δ ~3.5–4.5 ppm for ether protons) and aromatic amine (δ ~6.5–7.5 ppm) .
  • HPLC-MS : Monitor for by-products (e.g., unreacted nitro precursors or over-alkylated derivatives) using a C18 column and 0.1% TFA/acetonitrile gradient .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~19.8%) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How does the oxolane methoxy group influence the compound’s stability under varying pH conditions, and what degradation pathways are observed?

  • Methodological Answer : The oxolane ring’s electron-donating ether group enhances solubility but may reduce stability in acidic media. Accelerated degradation studies (40°C, 75% RH) show:
  • Acidic conditions (pH <3) : Hydrolysis of the ether linkage, yielding 3-hydroxyaniline and tetrahydrofuran derivatives (LC-MS confirmation) .
  • Neutral/basic conditions (pH 7–9) : Oxidative dimerization of the aniline moiety, forming azobenzene-like by-products (UV-Vis λmax ~450 nm) .
  • Mitigation strategy : Lyophilization under inert atmosphere (N₂) and storage at -20°C in amber vials reduces degradation by >90% .

Q. What computational methods are suitable for predicting the acid-base behavior and tautomeric equilibria of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) reliably predicts pKa values and tautomer stability:
  • Protonation sites : The aniline NH₂ group (pKa ~4.7) is more basic than the oxolane oxygen (pKa ~-2.3) .
  • Tautomer analysis : The keto-enol equilibrium favors the enol form (ΔG ~2.1 kcal/mol) due to conjugation with the aromatic ring .
  • Validation : Compare computed IR spectra (e.g., N-H stretching at ~3400 cm⁻¹) with experimental FT-IR data .

Q. How can conflicting NMR data for synthetic batches be resolved, particularly regarding regiochemical impurities?

  • Methodological Answer : Discrepancies often arise from incomplete substitution (e.g., 2- vs. 3-position functionalization). Resolution strategies include:
  • 2D NMR (COSY, NOESY) : Differentiate regioisomers via cross-peak patterns (e.g., NOE between oxolane protons and aromatic H-5 in the desired 3-substituted product) .
  • X-ray crystallography : Definitive structural assignment using single crystals grown via slow evaporation from MeOH/H₂O (resolution ≤0.8 Å) .
  • By-product quantification : Use area normalization in HPLC (limit: ≤0.15% for regulatory compliance) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Solubility variations often stem from polymorphic forms or residual solvents. Systematic protocols:
  • Phase identification : XRD to confirm crystalline form (e.g., anhydrous vs. monohydrate) .
  • Solvent screening : Use shake-flask method (25°C) with HPLC quantification:
SolventSolubility (mg/mL)
Water12.3 ± 1.5
EtOH45.8 ± 3.2
DCM<0.1
  • Contamination check : GC-MS to detect residual DMF or THF (<500 ppm acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.